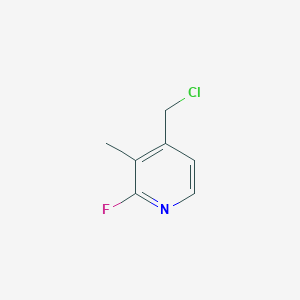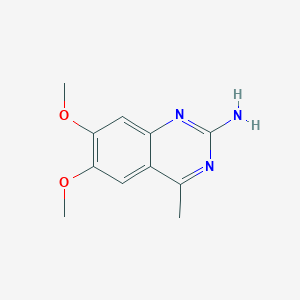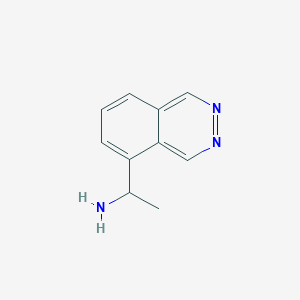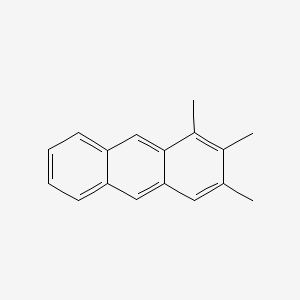
N,N'-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide: is a heterocyclic compound featuring a triazine ring substituted with acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring with acetamide substituents.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate heat (20-60°C).
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups under appropriate conditions.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides of the triazine ring.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Various substituted triazine derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.
作用機序
The mechanism by which N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved include enzyme inhibition and signal transduction modulation.
類似化合物との比較
Similar Compounds
Melamine: Another triazine derivative, commonly used in the production of plastics and resins.
Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for herbicides.
Aminotriazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
特性
CAS番号 |
914486-10-5 |
|---|---|
分子式 |
C7H9N5O3 |
分子量 |
211.18 g/mol |
IUPAC名 |
N-(4-acetamido-6-oxo-1H-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N5O3/c1-3(13)8-5-10-6(9-4(2)14)12-7(15)11-5/h1-2H3,(H3,8,9,10,11,12,13,14,15) |
InChIキー |
RTIFUAIHJMZJEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=NC(=O)N1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)






![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)




